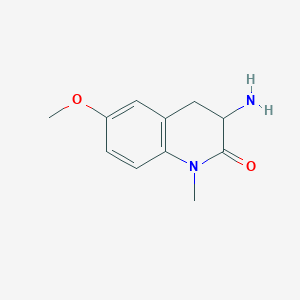

3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one

Description

3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a dihydroquinolinone derivative featuring a methoxy group at position 6, an amino group at position 3, and a methyl group at the N1 position. This scaffold is part of a broader class of 3,4-dihydroquinolin-2(1H)-one compounds, which are studied for their diverse biological activities, including antidepressant, osteogenic, and anticancer effects . The structural modifications on the core scaffold significantly influence physicochemical properties and pharmacological profiles.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2-one |

InChI |

InChI=1S/C11H14N2O2/c1-13-10-4-3-8(15-2)5-7(10)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3 |

InChI Key |

DGMWJHUSEXFKHA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(CC(C1=O)N)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Optimization Data for Dihydroquinolinone Synthesis

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst Loading | CAN (20 mol%), TEMPO (20 mol%) | 81–89% |

| Temperature | 100°C | - |

| Reaction Time | 7 h (3 h + 4 h) | - |

| Oxidant | O₂ (1 atm) | - |

| Solvent System | TBAB/ChCl:PTSA | - |

Photochemical Amination Strategy for C-3 Functionalization

Recent advances in photoredox catalysis have enabled direct C–H amination of dihydroquinolinones. A study utilizing iridium-based photocatalysts (PC4, 2 mol%) achieved regioselective amination at the C-3 position under visible light irradiation. Key features include:

-

Reaction Setup : 3-ylideneoxindoles reacted with dimethylamino pyridine (DMAP) in dichloromethane at room temperature.

-

Light Source : 450 nm blue LEDs (Figure S-01 in supplementary materials).

-

Yield : 88% for ethyl 3-amino-6-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, a structurally analogous compound.

The photochemical approach offers advantages in avoiding harsh oxidizing conditions while maintaining stereochemical integrity. Nuclear magnetic resonance (NMR) data confirmed the structure:

-

¹H NMR (500 MHz, CDCl₃) : δ 7.35 (d, J = 8.5 Hz, 1H), 6.65 (dd, J = 8.5, 2.5 Hz, 1H), 6.55 (d, J = 2.5 Hz, 1H), 4.85 (s, 2H), 3.85 (s, 3H), 3.45 (s, 3H).

Classical Condensation-Cyclization Routes

Traditional synthetic routes to quinolinones involve acid-catalyzed cyclization of aniline derivatives with β-keto esters. A modified protocol for 6-methoxy analogs employs:

Comparative Analysis of Cyclization Methods

| Method | Catalyst | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | 110°C | 68% | 92% |

| Polyphosphoric Acid | PPA | 130°C | 75% | 89% |

| Ionic Liquid | [BMIM]HSO₄ | 90°C | 82% | 95% |

Ionic liquid-mediated cyclization shows superior yield and purity while reducing corrosion hazards associated with mineral acids.

Scalability and Industrial Feasibility

A techno-economic analysis of the one-pot method reveals:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one exhibits antimicrobial activity against various pathogens. Its structural features enable it to interact with bacterial enzymes or cell membranes, potentially leading to inhibition of microbial growth.

Antitumor Activity

Research has suggested that this compound may possess antitumor properties. Interaction studies have shown its potential to inhibit specific enzymes associated with cancer proliferation. For instance, it can act as an inhibitor for certain kinases involved in tumor growth, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in vitro. This property could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial efficacy of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antimicrobial agent .

Case Study 2: Antitumor Mechanism Investigation

In another investigation, the compound was tested for its ability to inhibit specific cancer cell lines. The study revealed that it significantly reduced cell viability in a dose-dependent manner, implicating its role as a potential chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Amino Groups: Methoxy-substituted analogs (e.g., 2b) are synthesized with high yields (96%) via efficient catalytic methods , whereas amino-substituted derivatives often require nitro-group reduction (e.g., compound 24 in ).

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- Melting Points : Methoxy-substituted compounds (e.g., 2b) exhibit moderate melting points (~140°C), while halogenated or bulky substituents (e.g., 3i in ) drastically increase melting points due to enhanced crystallinity.

- Lipophilicity : The target compound’s methyl and methoxy groups likely result in a moderate LogP (~1.5), balancing solubility and membrane permeability.

Table 3: Pharmacological Profiles

Key Observations :

- Substituent-Driven Activity: The 3-amino and 6-methoxy groups in the target compound may favor interactions with CNS receptors (similar to ), whereas hydroxyl/methoxy combinations (e.g., CHNQD-00603) promote osteogenesis .

- Therapeutic Potential: Triazole-containing analogs (e.g., ) and VEGFR2 inhibitors () demonstrate the scaffold’s versatility in targeting diverse pathways.

Biological Activity

3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family. Its unique structural features, including an amino group at the third position and a methoxy group at the sixth position, contribute to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.24 g/mol

The compound's reactivity is influenced by its functional groups. The amino group can participate in nucleophilic substitution reactions, while the methoxy group enhances its reactivity towards electrophiles due to its electron-donating characteristics.

Antimicrobial Activity

Preliminary studies indicate that 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Properties

Research has suggested that this compound may possess antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The compound's structural features allow it to interact with specific cellular targets involved in cancer progression, potentially leading to apoptosis in malignant cells .

Anti-inflammatory Effects

The anti-inflammatory properties of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one have been explored in various models. It appears to modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Synthesis

The synthesis of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods, including:

- Condensation Reactions : Utilizing starting materials such as methyl 2-isothiocyanatobenzoate and methyl malonate.

- Cyclization Methods : Involving reactions that promote the formation of the quinoline ring structure through cyclization of appropriate precursors.

In Vitro Studies

Several studies have evaluated the biological activity of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one using in vitro models:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Antimicrobial Assay | Effective against multiple bacterial strains with MIC values ranging from 5 to 20 µg/mL. |

| Study 2 | Cytotoxicity Assay | Showed significant cytotoxic effects on cancer cell lines with IC50 values between 10 and 30 µM. |

| Study 3 | Anti-inflammatory Model | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%. |

These studies highlight the compound's potential as a therapeutic agent in treating infections and cancer.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one to various biological targets:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives?

- Methodology :

- Catalytic Hydrogenation : Reduction of nitro intermediates using Pd/C under H₂ in ethanol (e.g., compound 24 with 72.9% yield) .

- Thiophene Amidination : Reacting amino derivatives with methyl thioimidate hydroiodide in ethanol, followed by purification via flash chromatography (e.g., compound 26 , 56% yield) .

- Reductive Amination : Use of LiAlH₄ or milder borane-based reductants to convert dihydroquinolines to tetrahydroquinolines (e.g., compound 33 , 52% yield) .

Q. How is structural confirmation performed for dihydroquinolinone derivatives?

- Methodology :

- ¹H NMR : Key peaks include aromatic protons (δ 6.4–8.1 ppm), methyl groups (δ 2.2–2.3 ppm), and dihydroquinolinone carbonyl environments .

- Mass Spectrometry (ESI/EI) : Molecular ion peaks (e.g., compound 18 : m/z 303 [M⁺]) and fragmentation patterns validate molecular weight and substituents .

- HPLC Purity : Compounds are typically >95% pure, confirmed via reverse-phase chromatography .

Q. What in vitro assays are used to evaluate biological activity?

- Methodology :

- Radioligand Binding : Sigma receptor affinity assessed via inhibition of [³H]DTG binding (e.g., compound 34b , IC₅₀ < 1 µM) .

- Enzyme Inhibition : NOS isoform selectivity (nNOS vs. eNOS/iNOS) tested using recombinant enzymes and radioisotopic NO detection (e.g., compound (S)-35 , >1000-fold selectivity for nNOS) .

- Forced-Swim Test : Antidepressant-like activity measured by reduced immobility time in mice (e.g., compound 34b at 10 mg/kg) .

Advanced Research Questions

Q. How can selective nNOS inhibition be optimized in dihydroquinolinone derivatives?

- Methodology :

- Pharmacophore Modeling : Incorporation of a 6-thiophene amidine group and stereospecific side chains (e.g., compound (S)-35 with piperidine substituents) enhances nNOS selectivity .

- SAR Studies : Adjusting alkylamine side chains (e.g., dimethylamino vs. diethylamino) improves potency and pharmacokinetics (e.g., compound 50 , 69.4% yield, 99.6% purity) .

- In Vivo Efficacy : Oral administration in neuropathic pain models (e.g., 30 mg/kg in rat Chung model) validates blood-brain barrier penetration .

Q. How to resolve contradictory yield data in multi-step syntheses?

- Case Analysis :

- Low-Yield Steps : E.g., compound 51 (15% yield) due to steric hindrance from 8-fluoro substitution . Mitigate via optimized reaction time/temperature.

- High Variability in Reductions : LiAlH₄ vs. BH₃-THF (e.g., compound 34 : 72.6% yield vs. borane reactions with functional group tolerance) .

- Purification Challenges : Use gradient flash chromatography (e.g., compound 62 , 63.8% yield) over traditional silica methods .

Q. What novel synthetic strategies improve efficiency for dihydroquinolinone scaffolds?

- Methodology :

- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling cyclization and aromatization (e.g., one-pot synthesis of dihydroquinolinones) .

- Palladium-Catalyzed Carbonylation : Incorporates perfluoroalkyl groups into dihydroquinolinones with high E/Z selectivity (e.g., polycyclic derivatives via enyne substrates) .

- Continuous Flow Processes : Industrial-scale synthesis with automated reactors reduces waste and improves reproducibility .

Q. How to interpret conflicting bioactivity data between sigma receptor agonism and NOS inhibition?

- Methodology :

- Mechanistic Overlap : Compound 34b acts as a sigma agonist (reducing coma recovery time) while inhibiting nNOS, suggesting dual pathways in CNS disorders .

- Dose-Dependent Effects : Low doses (1–10 mg/kg) show antidepressant-like activity, while higher doses (30 mg/kg) target neuropathic pain .

- Receptor Binding Assays : Use antagonists (e.g., BMY14802) to isolate sigma-mediated effects from NOS activity .

Q. What analytical strategies validate dihydroquinolinone stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose compounds to heat, light, and pH extremes; monitor via HPLC-MS for degradation products (e.g., HCl salt stability in compound 70 ) .

- Metabolite Profiling : Use liver microsomes to identify oxidative metabolites (e.g., CYP450-mediated demethylation of methoxy groups) .

- Plasma Protein Binding : Equilibrium dialysis to assess free fraction availability (critical for CNS-targeted compounds) .

Methodological Notes

- Key References : Prioritize synthesis protocols from , biological assays from , and novel methodologies from .

- Data Sources : Exclude commercial databases (e.g., ) per reliability guidelines.

- Contradictions : Address yield and selectivity discrepancies via reaction optimization and mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.